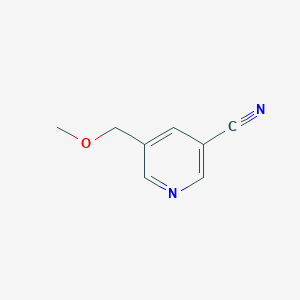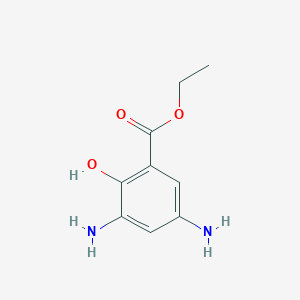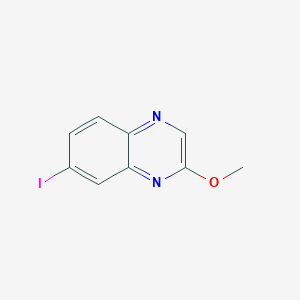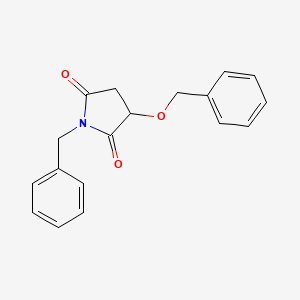
5-(Methoxymethyl)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Methoxymethyl)nicotinonitrile is an organic compound that belongs to the class of nicotinonitrile derivatives These compounds are characterized by the presence of a nitrile group attached to a pyridine ring The methoxymethyl group at the 5-position of the pyridine ring distinguishes this compound from other nicotinonitrile derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Methoxymethyl)nicotinonitrile can be achieved through a multi-step process. One common method involves the Dimroth rearrangement of chalcones with malononitrile and secondary heterocyclic amines or sodium alcoholate . This reaction typically yields nicotinonitrile derivatives in fair to good yields. The reaction conditions often involve the use of solvents such as ethanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of nicotinonitrile derivatives, including this compound, often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions: 5-(Methoxymethyl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The methoxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nicotinonitrile derivatives.
Scientific Research Applications
5-(Methoxymethyl)nicotinonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(Methoxymethyl)nicotinonitrile involves its interaction with specific molecular targets. For instance, nicotinonitrile derivatives have been found to inhibit enzymes such as PDE3 and PIM1 kinase, which play roles in various cellular processes . The nitrile group can enhance binding affinity to these targets, leading to the modulation of their activity. Additionally, the methoxymethyl group may influence the compound’s pharmacokinetic properties, improving its bioavailability and stability.
Comparison with Similar Compounds
Nicotinonitrile: The parent compound with a nitrile group attached to the pyridine ring.
2-Methoxynicotinonitrile: A derivative with a methoxy group at the 2-position.
4-Methoxynicotinonitrile: A derivative with a methoxy group at the 4-position.
Comparison: 5-(Methoxymethyl)nicotinonitrile is unique due to the presence of the methoxymethyl group at the 5-position, which can influence its chemical reactivity and biological activity. Compared to other methoxy-substituted nicotinonitriles, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in research and industry.
Properties
Molecular Formula |
C8H8N2O |
|---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
5-(methoxymethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H8N2O/c1-11-6-8-2-7(3-9)4-10-5-8/h2,4-5H,6H2,1H3 |
InChI Key |
RZTXPBAJUNGORS-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=CN=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Methylimidazo[1,2-b]pyridazine-6-carbonitrile](/img/structure/B13668560.png)

![2-(2,6-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B13668567.png)



![6-(tert-Butyl)-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13668594.png)
![6-Methyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B13668601.png)
![7-Chlorothieno[3,2-d]pyrimidin-2-amine](/img/structure/B13668605.png)
![Tert-butyl[3-(oxiran-2-YL)propoxy]diphenylsilane](/img/structure/B13668608.png)
![2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-6-ol](/img/structure/B13668624.png)
![2-Amino-5-[3-(benzyloxy)propyl]-3H-pyrrolo[2,3-d]pyrimidine-4(7H)-thione](/img/structure/B13668635.png)
